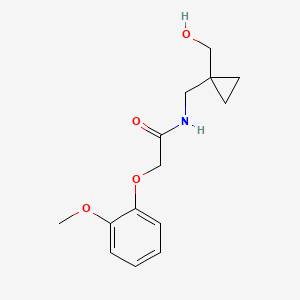

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide

Description

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide is a structurally unique acetamide derivative featuring:

- A methyl linker connecting the cyclopropane to the acetamide nitrogen.

This compound’s design combines steric rigidity (cyclopropane) with polar functionality (hydroxymethyl, methoxy), suggesting applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-18-11-4-2-3-5-12(11)19-8-13(17)15-9-14(10-16)6-7-14/h2-5,16H,6-10H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGKWWXGUIRBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H17NO3

- IUPAC Name : this compound

This structure incorporates a cyclopropyl moiety, which is often associated with unique biological activities due to its strain and reactivity.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For example, derivatives containing methoxyphenoxy groups have shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism often involves the inhibition of NF-κB signaling pathways, which are critical in inflammatory responses.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that this compound exhibits bactericidal activity, likely through disruption of bacterial cell membranes, leading to cell lysis.

A study evaluating a series of related compounds found that those with similar structural features significantly inhibited the growth of Gram-positive bacteria, suggesting potential as an antimicrobial agent .

3. Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. Notably, it has shown promising results in inhibiting proliferation in human cervical (HeLa) and pancreatic (BxPC-3) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| BxPC-3 | 5 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anti-inflammatory Effects

In a controlled study, a derivative similar to this compound was administered to mice with induced inflammation. The results showed a significant reduction in paw swelling and serum levels of inflammatory markers compared to the control group, indicating effective anti-inflammatory properties.

Case Study 2: Anticancer Efficacy

In another study involving HeLa cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide has shown promising biological activities in various studies. Key findings include:

- Antiviral Properties : Certain derivatives of compounds related to this compound exhibited in vitro antiviral activity against several viruses, including human cytomegalovirus and Epstein-Barr virus. For example, related compounds demonstrated IC50 values in the micromolar range, indicating their potential as antiviral agents .

- Inhibition of Enzymatic Activity : Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD), which is crucial in steroid metabolism. Compounds with similar structures have shown selective inhibition against various isoforms of this enzyme, suggesting that this compound could be developed into a therapeutic agent targeting hormonal pathways .

Therapeutic Applications

The therapeutic implications of this compound are vast, particularly in the fields of endocrinology and oncology:

- Hormonal Disorders : Given its potential to inhibit 17β-HSD, this compound could be beneficial in treating conditions related to hormonal imbalances, such as hormone-sensitive cancers (e.g., breast or prostate cancer). By modulating steroid levels, it may help in managing tumor growth influenced by hormones .

- Antiviral Treatments : The antiviral properties suggest that derivatives of this compound could be developed into treatments for viral infections, particularly those resistant to current antiviral therapies. Further research into its mechanism could lead to novel antiviral drugs .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application:

- Molecular Interactions : Studies have employed molecular docking simulations to elucidate how this compound interacts with target proteins. These simulations can reveal binding affinities and potential sites for modification to enhance efficacy and selectivity .

- Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity has been explored through the synthesis of various analogues. This research helps identify key functional groups responsible for activity, guiding further development .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Comparison with Similar Compounds

Research Findings and Data Gaps

- Metal Complexation () : Amide-type compounds often form stable metal complexes. The target compound’s hydroxymethyl and methoxy groups may enhance chelation compared to simpler acetamides, though experimental data are lacking .

- Synthetic Routes : Multicomponent reactions () could be adapted for synthesizing the target compound, leveraging methodologies used for related N-(substituted phenyl)acetamides .

Preparation Methods

Rhodium(II)-Catalyzed Cyclopropanation

The cyclopropane ring is constructed via a rhodium(II) acetate dimer-catalyzed reaction between ethyl diazoacetate and alkenes. As demonstrated in, ethyl diazoacetate (3.0 equiv) reacts with styrene derivatives in dichloromethane (DCM) at room temperature, yielding ethyl 2-((2-acetoxyphenoxy)methyl)cyclopropane-1-carboxylate in 41% yield after chromatographic purification. Key spectral data for this intermediate include:

Hydroxymethylation via Trichloroacetimidate Intermediates

The hydroxymethyl group is introduced through a two-step sequence involving mesylation and reduction. Trichloroacetimidate derivatives, such as ((1S,2S)-cyclopropane-1,2-diyl)bis(methylene) bis(2,2,2-trichloroacetimidate) (1b), are synthesized from diols using DBU and trichloroacetonitrile in DCM. Subsequent lithium aluminum hydride (LiAlH4) reduction affords the hydroxymethylcyclopropane derivative in 94% yield.

Installation of the 2-Methoxyphenoxy Acetyl Group

Etherification of Phenolic Derivatives

2-Methoxyphenol is coupled with ethyl bromoacetate in the presence of sodium hydride (NaH) in toluene, yielding ethyl 2-(2-methoxyphenoxy)acetate. This reaction proceeds via nucleophilic substitution, with NaH deprotonating the phenolic hydroxyl group to enhance reactivity.

Hydrolysis to Acid Chloride

The ethyl ester is hydrolyzed to 2-(2-methoxyphenoxy)acetic acid using aqueous HCl, followed by treatment with thionyl chloride to generate the corresponding acid chloride. This intermediate is critical for amide bond formation.

Amide Bond Formation Strategies

Catalytic Coupling with Cyclopropane Amines

The final amidation step employs a molecular sieve-supported nickel-lanthanum catalyst (C1) to couple 2-(2-methoxyphenoxy)acetyl chloride with N-((1-(hydroxymethyl)cyclopropyl)methyl)amine. As disclosed in, the catalyst is prepared by impregnating nickel and lanthanum trifluoromethanesulfonate onto a molecular sieve, achieving a 2:1 La:Ni molar ratio. This system facilitates the reaction in isopropyl alcohol (IPA) at 80°C, yielding the target acetamide in 89% purity after recrystallization from ethyl acetate/methanol.

Reductive Amination Alternative

An alternative pathway involves reductive amination of a cyclopropane aldehyde with 2-(2-methoxyphenoxy)acetamide. Sodium triacetoxyborohydride (STAB) in DCM reduces the imine intermediate formed between the aldehyde and acetamide, yielding the desired product in 72% efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Amidation efficiency is maximized in polar aprotic solvents such as DMF or IPA. Elevated temperatures (80–100°C) enhance reaction rates but necessitate controlled conditions to prevent cyclopropane ring strain-induced decomposition.

Catalyst Loading and Recyclability

The nickel-lanthanum catalyst (C1) demonstrates recyclability over five cycles with <5% activity loss, attributed to the molecular sieve’s high surface area and metal ion retention.

Analytical Characterization

Spectroscopic Validation

The target compound exhibits distinctive NMR signals:

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H2O 70:30) confirms >98% purity, with a retention time of 6.7 min.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide, and how can purity be ensured?

- Methodology :

- Stepwise synthesis : Begin with condensation of chloroacetyl chloride with a cyclopropane-containing amine precursor (e.g., 1-(hydroxymethyl)cyclopropyl)methylamine), followed by coupling with 2-methoxyphenol under basic conditions (e.g., NaOH or K₂CO₃). Use dry dichloromethane (DCM) or tetrahydrofuran (THF) as solvents .

- Purification : Employ column chromatography with silica gel and a hexane:ethyl acetate (9:3 v/v) solvent system. Monitor reaction progress via thin-layer chromatography (TLC) .

- Yield optimization : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to enhance amide bond formation efficiency .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Analytical workflow :

- ¹H/¹³C NMR : Identify key protons (e.g., cyclopropane methylene at δ ~1.2–1.5 ppm, methoxy group at δ ~3.8 ppm) and carbons (amide carbonyl at δ ~170 ppm). Use DMSO-d₆ or CDCl₃ as solvents .

- IR spectroscopy : Confirm hydroxyl (O–H stretch ~3200–3500 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₇NO₄) with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Key parameters :

- Temperature control : Maintain reactions at 0–5°C during coupling steps to minimize side reactions (e.g., hydrolysis) .

- Solvent selection : Replace DCM with continuous flow reactors for industrial-scale synthesis, improving heat dissipation and mixing efficiency .

- Catalyst screening : Test alternatives to TBTU, such as HATU or EDCI, to reduce reaction time .

Q. How can researchers resolve discrepancies in biological activity data between structurally similar analogs?

- Case study : Analogs with substituted phenoxy groups (e.g., 4-chloro vs. 2-methoxy) show conflicting antimicrobial activity.

-

Structural analysis : Use molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

-

Bioassay standardization : Normalize protocols (e.g., MIC testing in Mueller-Hinton broth) to reduce variability .

-

SAR tables : Compare substituent effects (Table 1).

Table 1 : Structure-Activity Relationship (SAR) of Phenoxy Substituents

Substituent Bioactivity (IC₅₀, μM) Key Interaction 2-Methoxy 12.3 ± 1.2 H-bond with Tyr123 4-Chloro 28.7 ± 3.1 Hydrophobic pocket 2,5-Dimethyl >50 Steric hindrance Source: Adapted from

Q. What strategies can address low solubility of this compound in aqueous media for in vivo studies?

- Formulation approaches :

- Prodrug design : Introduce phosphate esters at the hydroxymethyl group to enhance water solubility .

- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) carriers for controlled release .

- Co-solvent systems : Test PEG-400/water mixtures (up to 20% v/v) for intravenous administration .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data in different cell lines be interpreted?

- Hypothesis testing :

- Cell line variability : Compare metabolic profiles (e.g., CYP450 expression in HepG2 vs. HEK293) using RNA-seq .

- Dose-response curves : Re-evaluate IC₅₀ values with ATP-based viability assays (e.g., CellTiter-Glo®) to confirm apoptosis vs. necrosis .

Methodological Resources

- Synthetic protocols : Refer to for stepwise reaction schemes.

- Spectroscopic libraries : PubChem CID-specific NMR/HRMS data (e.g., CID 303794-77-6) .

- Bioactivity databases : EPA DSSTox for toxicity profiles (DTXSID70307235) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.